molecular formula C15H12O5 B14737432 Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- CAS No. 2218-85-1

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)-

Cat. No.: B14737432
CAS No.: 2218-85-1
M. Wt: 272.25 g/mol
InChI Key: KHYUJHBWZIENQP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- is a derivative of benzoic acid, characterized by the presence of a hydroxy group and a methoxy group on the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- typically involves the reaction of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with benzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired products are formed .

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activities, including its ability to scavenge free radicals and inhibit the growth of microorganisms. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzoic acid, such as:

Uniqueness

What sets benzoic acid, 2-(4-hydroxy-3-methoxybenzoyl)- apart from these similar compounds is the specific arrangement of the hydroxy and methoxy groups on the benzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2218-85-1

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxybenzoyl)benzoic acid

InChI

InChI=1S/C15H12O5/c1-20-13-8-9(6-7-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8,16H,1H3,(H,18,19)

InChI Key

KHYUJHBWZIENQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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